![molecular formula C10H11NO2S B171280 3-(Toluene-4-sulfonyl)-propionitrile CAS No. 10154-80-0](/img/structure/B171280.png)
3-(Toluene-4-sulfonyl)-propionitrile
Overview
Description
3-(Toluene-4-sulfonyl)-propionitrile, also known as TSPCN, is an organic compound that is widely used in organic synthesis and in the field of medicinal chemistry. TSPCN is a versatile molecule that can be used for a variety of applications, such as the synthesis of small molecules, peptides, and proteins. It is also used for the synthesis of drugs, as well as for the synthesis of polymers and other materials. In addition, TSPCN has been used in the synthesis of various polymers and other materials, such as polyurethanes, polyesters, polyamides, polystyrenes, and polycarbonates.
Scientific Research Applications
Catalysis and Organic Synthesis :
- Shikanai et al. (2009) discussed the use of a rhodium catalyst for the isomerization and intramolecular redox reaction of alkynyl ethers, producing dihydropyrans and ketoolefins. This process likely involves the cleavage of the C-H bond alpha to the ether in the substrate, with subsequent intramolecular transfer of the hydrogen atom to sulfonylacetylene (Shikanai, Murase, Hata, & Urabe, 2009).
- Quartara et al. (2006) explored the solvent-dependent radical bromination of toluene sulfonyl chlorides, which is significant for the development of bradykinin B2 receptor antagonists (Quartara, Altamura, Guerri, Nannicini, Gensini, & Battaglia, 2006).
- Vasin et al. (2014) reported on the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions of methyl, phenyl, and p-tolyl phenylethynyl sulfones with 9-diazofluorene (Vasin, Masterova, Razin, & Somov, 2014).
Material Science and Nanotechnology :
- Kavan et al. (2016) investigated the use of propionitrile electrolyte solutions in dye-sensitized solar cells with graphene-based cathodes. This study highlights the application in renewable energy technologies (Kavan, Liska, Zakeeruddin, & Gratzel, 2016).
- Tajbakhsh et al. (2014) described the use of sulfonated nanoClay as a catalyst for the synthesis of quinoxaline derivatives, demonstrating the potential of this material in green chemistry applications (Tajbakhsh, Bazzar, Ramzanian, & Tajbakhsh, 2014).
Analytical Chemistry :
- Karthick et al. (2018) conducted FTIR spectroscopic studies and DFT calculations on the toluene-propionitrile binary system, contributing to a deeper understanding of molecular interactions in such mixtures (Karthick, Arivazhagan, & Shanmugam, 2018).
Pharmaceutical Applications :
- Yıldırır et al. (2009) synthesized new phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives and investigated their antimicrobial activity. This research contributes to the field of medicinal chemistry and drug development (Yıldırır, Us, Çolak, Özkan, Yavuz, Dişli, Ozturk, & Turker, 2009).
properties
IUPAC Name |
3-(4-methylphenyl)sulfonylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-6H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUALZLNCEFPJNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298849 | |
Record name | 3-(Toluene-4-sulfonyl)-propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10154-80-0 | |
Record name | 10154-80-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Toluene-4-sulfonyl)-propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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